N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]butanamide is a synthetic organic compound with the molecular formula C12H11Cl6NO2. It is characterized by the presence of multiple chlorine atoms, which contribute to its unique chemical properties. This compound is often used in scientific research due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]butanamide typically involves the reaction of 2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethanol with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]butanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or alcohols, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution: Formation of substituted phenoxy derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines and alcohols.
Scientific Research Applications
N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]butanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple chlorine atoms can form strong interactions with these targets, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-[2-(2,4,6-trichlorophenoxy)ethyl]propylamine: A structurally similar compound with different alkyl chain length.
Ethyl N-[2,2,2-trichloro-1-(2,4,5-trichlorophenoxy)ethyl]carbamate: Another related compound with a carbamate functional group.
Uniqueness
N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]butanamide is unique due to its specific combination of chlorine atoms and butanamide structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C12H11Cl6NO2 |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]butanamide |
InChI |
InChI=1S/C12H11Cl6NO2/c1-2-3-9(20)19-11(12(16,17)18)21-10-7(14)4-6(13)5-8(10)15/h4-5,11H,2-3H2,1H3,(H,19,20) |
InChI Key |
JEASQKPSQCMBME-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C(Cl)(Cl)Cl)OC1=C(C=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.